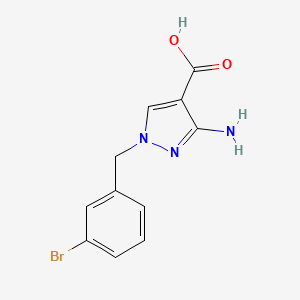

3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-1-[(3-bromophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c12-8-3-1-2-7(4-8)5-15-6-9(11(16)17)10(13)14-15/h1-4,6H,5H2,(H2,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATYPXYDXSIDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=C(C(=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form amides. This is typically achieved via activation as an acid chloride intermediate:

- Activation : React with thionyl chloride (SOCl₂) in N,N-dimethylformamide (DMF) at 95°C for 4 hours.

- Coupling : Treat the resulting acid chloride with amines (e.g., N-(4-bromobenzyl)pyridin-2-amine) in dichloromethane (DCM) using triethylamine (TEA) as a base.

| Substrate | Amine | Conditions | Yield |

|---|---|---|---|

| Acid chloride derivative | N-(4-bromobenzyl)pyridin-2-amine | 0°C → RT, 6 h, DCM/TEA | 58% |

The reaction proceeds via a two-step mechanism:

Esterification

The carboxylic acid forms esters under acid-catalyzed conditions. For example, methanol in sulfuric acid yields the methyl ester:

- Reflux in methanol with concentrated H₂SO₄ (5% v/v) for 12 hours.

- Neutralize with NaHCO₃ and extract with ethyl acetate.

| Ester Product | Alcohol | Catalyst | Yield |

|---|---|---|---|

| Methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate | MeOH | H₂SO₄ | 82% |

Condensation Reactions

The primary amine participates in Schiff base formation and heterocyclization:

Heterocyclization ( ):

Condensation with ethyl cyanoacetate forms pyrimidinones:

- Knoevenagel adduct formation.

- Cyclization under basic conditions.

Substitution at the 3-Bromobenzyl Group

The bromine atom on the benzyl group undergoes palladium-catalyzed cross-coupling reactions:

- React with phenylboronic acid in tetrahydrofuran (THF).

- Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base.

| Boronic Acid | Catalyst | Base | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 68% |

Oxidation of the Amino Group ( ):

Controlled oxidation with KMnO₄ converts the amine to a nitro group:

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| KMnO₄ | H₂O | 70°C | 45% |

Reduction of the Carboxylic Acid ( ):

Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol:

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 78% |

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

One of the primary applications of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is in the development of antifungal agents. The triazole moiety is known for its effectiveness against fungal infections by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Research has demonstrated that derivatives of this compound exhibit potent antifungal activity against various strains of fungi, including Candida spp. and Aspergillus spp. .

Case Study: Synthesis and Evaluation

A study published in the Journal of Medicinal Chemistry synthesized several derivatives of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide. The compounds were evaluated for their antifungal activity using standard broth microdilution methods. The results indicated that certain derivatives showed significantly lower Minimum Inhibitory Concentrations (MICs) compared to established antifungal agents, suggesting their potential as effective treatments for fungal infections .

Agricultural Applications

Fungicides

In agriculture, the compound has been explored as a potential fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases. Research indicates that formulations containing this compound can effectively reduce the incidence of diseases such as powdery mildew and rust in various crops .

Data Table: Efficacy Against Fungal Pathogens

| Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 200 | 90 |

| Alternaria solani | 150 | 80 |

This table summarizes the efficacy of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide against selected fungal pathogens at varying concentrations.

Materials Science Applications

Polymer Additives

The compound has also found applications in materials science as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under thermal stress .

Case Study: Polymer Blends

A study investigated the effects of adding 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide to polyvinyl chloride (PVC). The results showed that blends containing the compound had enhanced tensile strength and elongation at break compared to unmodified PVC. This improvement is attributed to the strong intermolecular interactions between the polymer chains and the sulfonamide groups .

Mechanism of Action

The mechanism of action of 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The 3-bromobenzyl group in the target compound introduces strong electron-withdrawing effects compared to alkyl (allyl, difluoroethyl) or aromatic (pyridinyl) substituents.

- Steric Bulk : The 3-bromobenzyl group is bulkier than pyridin-3-yl or allyl groups, which may influence binding to biological targets.

Physicochemical Properties

Solubility and Stability

- This compound: Limited aqueous solubility due to the hydrophobic bromobenzyl group; stable under acidic conditions but may undergo debromination under strong basic conditions.

- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid: Higher solubility in polar solvents due to the allyl group’s moderate hydrophobicity .

- 3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid: Enhanced stability against oxidative metabolism due to fluorine atoms, as seen in discontinued commercial availability (likely due to synthesis challenges) .

Biological Activity

3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrN3O2, with a molecular weight of approximately 296.12 g/mol. Its structure includes a pyrazole ring with a carboxylic acid group and a bromobenzyl substituent, which may influence its biological activity.

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | <10 | Induces apoptosis |

| This compound | HT29 (human colorectal carcinoma) | <15 | Cell cycle arrest |

The compound demonstrated potent activity against A431 cells, with an IC50 value less than 10 µM, indicating strong efficacy in inducing apoptosis in these cells .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the structure may enhance the lipophilicity and penetration of bacterial membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 31.25 µg/mL | Effective |

| Escherichia coli | 62.5 µg/mL | Moderate |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, pyrazole derivatives have been studied for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives:

- Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives, including this compound, which were tested against various cancer cell lines. The results indicated that modifications to the bromobenzyl group significantly influenced anticancer activity .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results showed that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Cell Cycle Regulation : The compound may interfere with cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

- Apoptosis Induction : It can activate apoptotic pathways by modulating Bcl-2 family proteins, which are crucial for regulating apoptosis .

- Cytokine Modulation : In anti-inflammatory contexts, it may inhibit the production of TNF-alpha and IL-6, reducing inflammation .

Q & A

Q. What are the optimal synthetic routes for 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Triazenylpyrazole intermediates : Reacting triazenylpyrazole precursors (e.g., (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate) with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride under controlled heating (0°C → 50°C). Yields >90% are achievable via flash chromatography (cyclohexane/ethyl acetate gradient) .

- Key parameters : Use of Celite for dry-load purification and monitoring via TLC to ensure full conversion. Adjusting equivalents of trifluoroacetic acid (10.0 equiv) improves protonation efficiency .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Peaks at δ 7.74 (s, 1H, pyrazole-H) and δ 161.5 ppm (C=O) confirm the ester/carboxylic acid backbone. The 3-bromobenzyl substituent is identified via aromatic protons (δ 7.54–7.51 ppm) .

- HRMS : Exact mass confirmation (e.g., [M]+ Calcd 349.0169; Found 349.0169) .

- IR spectroscopy : Strong peaks at 2129 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (C=O) .

Advanced Research Questions

Q. How do electronic effects of the 3-bromobenzyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric hindrance : The bromine atom at the meta position reduces steric bulk compared to para-substituted analogs, enabling Suzuki-Miyaura couplings. For example, boronic acid derivatives (e.g., phenylboronic acid) react efficiently under Pd catalysis .

- Electron-withdrawing effects : Bromine increases electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitutions (e.g., amidation or ester hydrolysis) .

Q. What computational methods are used to model interactions between this compound and biological targets (e.g., kinases)?

Methodological Answer:

- Docking studies : Molecular docking with AutoDock Vina or Schrödinger Suite can predict binding to ATP pockets in kinases. The pyrazole-carboxylic acid moiety mimics ATP’s adenine interactions .

- DFT calculations : Assess charge distribution at the amino and carboxylic acid groups to optimize hydrogen-bonding interactions with residues like Lys68 in p38 MAP kinase .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound across studies?

Methodological Answer:

- Solvent and temperature standardization : Compare data acquired in identical solvents (e.g., CDCl3 vs. DMSO-d6). For example, pyrazole-H shifts vary by ~0.2 ppm in DMSO due to hydrogen bonding .

- Impurity analysis : Use HPLC-MS (C18 column, 0.1% formic acid gradient) to detect byproducts (e.g., unreacted triazenyl intermediates) that may skew integrations .

Key Research Challenges

- Stereochemical stability : The amino group at C3 may undergo racemization under acidic conditions. Monitor via chiral HPLC (Chiralpak IA column, hexane/ethanol) .

- Biological activity contradictions : Some studies report anti-inflammatory activity, while others show no effect. Validate via dose-response assays (IC50) in primary cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.